N-(Formyloxy)-N-methoxyformamide

Description

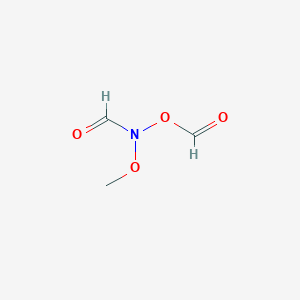

N-(Formyloxy)-N-methoxyformamide is a bis-oxygenated amide characterized by a formyloxy (-OCHO) and a methoxy (-OCH₃) group attached to the same nitrogen atom. This unique substitution pattern results in significant electronic and structural deviations from conventional amides. Key features include:

- Pyramidalization at Nitrogen: X-ray crystallography reveals extreme pyramidalization at the amide nitrogen (average bond angles: 107.8–108.1°), attributed to the combined electronegativity of the two oxygen substituents .

- Negligible Amide Resonance: The sp³-hybridized nitrogen disrupts resonance stabilization, leading to long N–C(O) bonds (≈1.38 Å), high IR carbonyl stretch frequencies (~1,730 cm⁻¹), and low isomerization barriers (43.9 kJ/mol) .

- Mutagenic Properties: The compound exhibits direct-acting mutagenicity, likely due to its ability to generate nitrenium ions in transition states during SN2 reactions .

Properties

CAS No. |

497266-00-9 |

|---|---|

Molecular Formula |

C3H5NO4 |

Molecular Weight |

119.08 g/mol |

IUPAC Name |

[formyl(methoxy)amino] formate |

InChI |

InChI=1S/C3H5NO4/c1-7-4(2-5)8-3-6/h2-3H,1H3 |

InChI Key |

ZVFDECZNOUSQCI-UHFFFAOYSA-N |

Canonical SMILES |

CON(C=O)OC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Formyloxy)-N-methoxyformamide typically involves the formylation of amines or nitroarenes using catalysts. This process is prominent for its chemoselectivity and efficiency, often conducted in eco-friendly media such as water, polyethylene glycol, and ionic liquids . The reaction conditions are mild, and the use of nanocatalysts, transition metal catalysts, organic catalysts, and acidic catalysts is common. These catalysts offer thermal stability, reusability, and high catalytic performance .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous nanocatalysts is particularly favored due to their large specific surface area and high catalytic performance . The process is designed to be environmentally friendly, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(Formyloxy)-N-methoxyformamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using mild oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the formyloxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include N-fluorobenzenesulfonimide (NFSI) for oxidation and lithium aluminum hydride for reduction . The reaction conditions are generally mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(Formyloxy)-N-methoxyformamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: This compound is utilized in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of N-(Formyloxy)-N-methoxyformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formylation of amines, which is a key step in various biochemical processes. The molecular targets include enzymes that catalyze formylation reactions, and the pathways involved are primarily related to the metabolism of amines and nitroarenes .

Comparison with Similar Compounds

Key Research Findings

- Electronic Effects : Bis-oxygenation (formyloxy + methoxy) maximizes nitrogen pyramidalization, reducing resonance and enhancing electrophilicity .

- Solvent Influence : Aqueous environments minimally affect this compound’s reactivity due to low charge separation in transition states .

- Synthetic Utility : Formyloxy derivatives outperform acetoxy analogs in electrophilic substitution reactions due to superior leaving group ability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.